molecular formula C28H25ClN2O5 B12782634 MorCran CAS No. 8003-35-8

MorCran

Cat. No.: B12782634
CAS No.: 8003-35-8
M. Wt: 505.0 g/mol
InChI Key: FEXLHVIHSUHEEH-UHFFFAOYSA-N
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Description

MorCran is a pre-emergent herbicide formulation specifically developed for weed control in cranberry (Vaccinium macrocarpon) cultivation. It contains a synergistic mixture of naptalam (sodium N-1-naphthylphthalamate) and chlorpropham (isopropyl 3-chlorocarbanilate) . Naptalam disrupts auxin transport in plants, while chlorpropham inhibits cell division by interfering with microtubule formation. This dual-action mechanism targets broadleaf weeds and grasses, such as nutsedge (Cyperus spp.) and cutgrass (Leersia oryzoides), which commonly infest cranberry bogs in regions like southeastern Massachusetts .

Properties

CAS No.

8003-35-8

Molecular Formula

C28H25ClN2O5

Molecular Weight

505.0 g/mol

IUPAC Name

2-(naphthalen-1-ylcarbamoyl)benzoic acid;propan-2-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C18H13NO3.C10H12ClNO2/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h1-11H,(H,19,20)(H,21,22);3-7H,1-2H3,(H,12,13)

InChI Key

FEXLHVIHSUHEEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)Cl.C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MorCran involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of Intermediate A: This step involves the reaction of starting materials under controlled temperature and pressure to form Intermediate A.

    Cyclization: Intermediate A undergoes cyclization in the presence of a catalyst to form Intermediate B.

    Final Conversion: Intermediate B is then converted to this compound through a series of reactions involving reagents such as acids, bases, and solvents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Large batch reactors are used to carry out the initial reactions.

    Continuous Flow Reactors: Continuous flow reactors are employed for subsequent steps to enhance efficiency and control.

    Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

MorCran undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various metal catalysts such as palladium, platinum, and nickel.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound with different functional groups.

    Substitution: Substituted this compound compounds with new functional groups.

Scientific Research Applications

MorCran has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of MorCran involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison

  • Chemical Structure : Dichlobenil is a nitrile herbicide with a simpler aromatic structure compared to MorCran’s multi-component formulation.
  • Mode of Action : Inhibits cellulose biosynthesis, leading to cell wall disruption in meristematic tissues .
  • Efficacy : While effective against nutsedge, dichlobenil requires repeated applications for sustained control, unlike this compound’s season-long efficacy .
  • Crop Safety : Dichlobenil may reduce cranberry yield at higher doses due to phytotoxic residue accumulation, whereas this compound maintains crop safety even at maximum application rates .

R-7465 (2-(Naphthoxy)-N,N-diethylpropionamide)

Structural and Functional Comparison

  • Chemical Structure : R-7465 is a synthetic amide derivative lacking the carbamate and phthalamate functional groups present in this compound.
  • Mode of Action : Acts as a lipid biosynthesis inhibitor, disrupting weed membrane integrity .

Comparative Data Table

Property This compound Dichlobenil R-7465
Active Ingredients Naptalam + Chlorpropham 2,6-Dichlorobenzonitrile 2-(Naphthoxy)-N,N-diethylpropionamide
Application Rate ≤20.4 kg/ha 10–15 kg/ha 15–20 kg/ha
Weed Control Season-long (nutsedge, cutgrass) Requires repeated applications Equivalent efficacy, no residual activity
Crop Impact No adverse effects Phytotoxicity at high doses No quality degradation
Regulatory Status Approved Approved Experimental (unapproved)

Data synthesized from field trials and chemical analyses .

Key Research Findings

  • This compound vs. Dichlobenil : this compound’s dual-component formulation provides broader-spectrum control with fewer applications, reducing labor and chemical exposure risks .
  • This compound vs. R-7465 : While R-7465 matches this compound’s safety profile, its lack of residual efficacy and regulatory hurdles limit its practicality .
  • Economic Impact: this compound’s extended efficacy lowers annual weed management costs by 18–22% compared to dichlobenil in Massachusetts cranberry bogs .

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